Gatifloxacin Dimer 1

Übersicht

Beschreibung

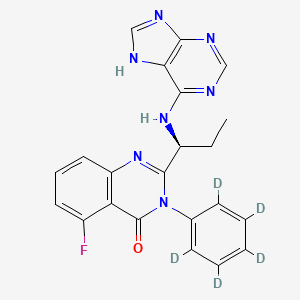

Gatifloxacin Dimer 1 is a derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. Gatifloxacin is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria. The dimer form, this compound, is synthesized by linking two Gatifloxacin molecules through a piperazine bridge, enhancing its antibacterial properties .

Wirkmechanismus

Target of Action

Gatifloxacin Dimer 1, like its monomer Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

The bactericidal action of this compound is achieved by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition disrupts the bacterial DNA replication process, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, the drug prevents the unwinding of DNA, a critical step in DNA replication . This disruption in the replication process leads to cell death, effectively eliminating the bacterial infection.

Pharmacokinetics

Gatifloxacin, the monomer of this compound, has high oral bioavailability (96%), allowing for effective delivery through oral administration . It has a large volume of distribution (∼1.8 L/kg), low protein binding (∼20%), and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine (>80%) . The pharmacokinetics of this compound may be similar, but specific studies would be needed to confirm this.

Result of Action

The result of this compound’s action is the effective elimination of bacterial infections. By inhibiting key enzymes involved in DNA replication, the drug causes bacterial cell death, helping to clear the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, a study found that the adsorption and desorption characteristics of Gatifloxacin, the monomer of this compound, varied when interacting with different iron mineral/water interfaces . This suggests that the drug’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.

Biochemische Analyse

Biochemical Properties

Gatifloxacin Dimer 1 plays a significant role in biochemical reactions by interacting with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. This compound inhibits these enzymes, leading to the disruption of bacterial DNA processes and ultimately causing bacterial cell death. The interaction between this compound and these enzymes is characterized by the formation of stable complexes that prevent the enzymes from functioning properly .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death. In mammalian cells, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for maintaining the supercoiling of bacterial DNA, which is necessary for DNA replication and transcription. This compound binds to these enzymes and forms stable complexes, preventing them from functioning properly. This inhibition leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. Additionally, this compound can induce changes in gene expression by affecting the transcriptional machinery of bacterial cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its antibacterial activity. Long-term exposure to this compound can result in the development of bacterial resistance, which can reduce its effectiveness in treating infections .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound is effective in inhibiting bacterial growth and treating infections. At high doses, it can cause toxic or adverse effects, such as gastrointestinal disturbances and central nervous system disturbances. Studies have shown that the threshold for these adverse effects is relatively high, indicating that this compound has a wide therapeutic window. Nevertheless, caution should be exercised when administering high doses of this compound to avoid potential toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its biotransformation and excretion. The compound undergoes limited biotransformation in humans, with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites. This compound does not interact significantly with the cytochrome P450 enzyme family, indicating that it has a low potential for drug-drug interactions. The primary route of excretion for this compound is through the urine, where it is excreted unchanged .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound has a large volume of distribution and low protein binding, allowing it to penetrate tissues effectively. This compound is primarily excreted unchanged in the urine, indicating that it is not extensively metabolized in the body. The compound’s broad tissue distribution and high oral bioavailability make it an effective antibacterial agent for treating systemic infections .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin Dimer 1 involves the reaction of Gatifloxacin with a piperazine derivative. The process typically includes:

Step 1: Activation of the carboxylic acid group of Gatifloxacin using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Step 2: Reaction with piperazine to form the dimer linkage.

Step 3: Purification of the product using chromatographic techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions and purification steps .

Analyse Chemischer Reaktionen

Types of Reactions: Gatifloxacin Dimer 1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the quinolone ring, affecting its antibacterial activity.

Substitution: Substitution reactions at the piperazine or quinolone moieties can yield different derivatives with varied biological activities.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct antibacterial properties .

Wissenschaftliche Forschungsanwendungen

Gatifloxacin Dimer 1 has several scientific research applications:

Chemistry: Used as a model compound for studying the synthesis and reactivity of fluoroquinolone dimers.

Biology: Investigated for its enhanced antibacterial activity against resistant bacterial strains.

Medicine: Potential use in developing new antibacterial therapies, especially for infections caused by multi-drug resistant bacteria.

Industry: Utilized in the development of advanced antibacterial coatings and materials

Vergleich Mit ähnlichen Verbindungen

Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different spectrum of activity.

Levofloxacin: A third-generation fluoroquinolone with a broader spectrum against Gram-positive bacteria.

Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against anaerobes.

Uniqueness of Gatifloxacin Dimer 1: this compound is unique due to its dimeric structure, which enhances its antibacterial activity and potentially reduces the development of resistance compared to monomeric fluoroquinolones .

Eigenschaften

IUPAC Name |

7-[4-(3-carboxy-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinolin-7-yl)-3-methylpiperazin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32F2N4O8/c1-15-12-36(26-22(34)10-18-24(30(26)46-2)38(16-4-5-16)13-20(28(18)40)32(42)43)8-9-37(15)27-23(35)11-19-25(31(27)47-3)39(17-6-7-17)14-21(29(19)41)33(44)45/h10-11,13-17H,4-9,12H2,1-3H3,(H,42,43)(H,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAOKMKFXDYQBID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)C5=C(C=C6C(=C5OC)N(C=C(C6=O)C(=O)O)C7CC7)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32F2N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

650.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.